Product packaging for 4-Amino-2-(butan-2-yl)phenol hydrochloride(Cat. No.:CAS No. 2193059-63-9)

4-Amino-2-(butan-2-yl)phenol hydrochloride

Cat. No.: B2819535
CAS No.: 2193059-63-9
M. Wt: 201.69
InChI Key: WGIIFGGQJFTTBW-UHFFFAOYSA-N
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Description

4-Amino-2-(butan-2-yl)phenol hydrochloride (CAS 13781-16-3 ) is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.690 g/mol . It is supplied as a high-purity building block for research and development purposes. The compound's structure features both amino and phenolic functional groups on a benzene ring substituted with a sec-butyl group, making it a versatile intermediate in organic synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling information, as this compound carries hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO B2819535 4-Amino-2-(butan-2-yl)phenol hydrochloride CAS No. 2193059-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-butan-2-ylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-7(2)9-6-8(11)4-5-10(9)12;/h4-7,12H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIIFGGQJFTTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 4 Amino 2 Butan 2 Yl Phenol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 4-Amino-2-(butan-2-yl)phenol hydrochloride can be determined.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analyses

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would likely show signals for the three protons on the phenol (B47542) ring. Their splitting patterns (e.g., doublets, doublet of doublets) would be dictated by their coupling to adjacent protons. The butan-2-yl group would present a complex set of signals in the aliphatic region, including a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons, and another multiplet for the methine proton. The protons of the amino group and the hydroxyl group may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals are expected for each of the ten carbon atoms. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), with the carbon atoms attached to the oxygen and nitrogen atoms showing characteristic chemical shifts. The four carbons of the butan-2-yl group would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-CH6.5 - 7.5115 - 130
Aromatic-C-O-150 - 160
Aromatic-C-N-140 - 150
Aromatic-C-Alkyl-130 - 140
Alkyl-CH (methine)2.5 - 3.530 - 40
Alkyl-CH₂ (methylene)1.4 - 1.820 - 30
Alkyl-CH₃ (methyl)0.8 - 1.310 - 20
NH₂Variable (broad)-
OHVariable (broad)-

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) Investigations

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the butan-2-yl chain (e.g., between the methine proton and the protons of the adjacent methyl and methylene groups) and between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation between the methine proton of the butan-2-yl group and the aromatic carbon it is attached to, confirming the position of the alkyl substituent on the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can help to determine the preferred conformation of the butan-2-yl group relative to the phenol ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For the free base of 4-Amino-2-(butan-2-yl)phenol, the molecular formula is C₁₀H₁₅NO. The predicted monoisotopic mass for the protonated molecule ([M+H]⁺) is 166.12265 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, thus confirming the elemental composition.

Table 2: Predicted m/z Values for Adducts of 4-Amino-2-(butan-2-yl)phenol. uni.lu
AdductPredicted m/z
[M+H]⁺166.12265
[M+Na]⁺188.10459
[M+K]⁺204.07853
[M+NH₄]⁺183.14919

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For the [M+H]⁺ ion of 4-Amino-2-(butan-2-yl)phenol, characteristic fragmentation pathways would likely involve the loss of small neutral molecules or radicals from the butan-2-yl side chain. For example, cleavage of the bond between the aromatic ring and the butan-2-yl group, or fragmentation within the alkyl chain itself, would produce specific product ions that help to confirm the structure of the substituent and its position on the phenol ring.

Ion Mobility-Mass Spectrometry (IM-MS) for Gas-Phase Conformation Studies

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation to mass spectrometry by separating ions based on their size, shape, and charge in the gas phase. This technique can provide insights into the three-dimensional structure of molecules. For this compound, IM-MS could be used to determine the collision cross-section (CCS) of the protonated molecule. The CCS is a measure of the ion's rotational average projected area and can be compared with theoretical values calculated for different possible conformations of the molecule. This would allow for the investigation of the preferred gas-phase conformation of the butan-2-yl side chain relative to the aromatic ring. Predicted CCS values for various adducts of the parent compound are available. uni.lu For the [M+H]⁺ ion, the predicted CCS is 136.7 Ų. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

In the solid state, the IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional moieties. The presence of the hydrochloride salt of the amino group (-NH3+) would give rise to broad absorption bands in the 2500-3000 cm⁻¹ region, resulting from N-H stretching vibrations. The phenolic O-H stretch is anticipated as a broad band typically in the 3200-3600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butan-2-yl group would appear in the 2850-2960 cm⁻¹ region.

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information. Aromatic C=C stretching vibrations are expected to produce bands in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol group would likely appear around 1200-1260 cm⁻¹, and the C-N stretching vibration is anticipated in the 1250-1350 cm⁻¹ region.

Table 1: Representative Vibrational Frequencies for Aminophenol Structures

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Phenolic O-H Stretch 3200-3600 (broad) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Strong
N-H Stretch (Amine Salt) 2500-3000 (broad) Moderate
Aromatic C=C Stretch 1450-1600 Strong
C-N Stretch 1250-1350 Moderate

Note: This table is based on general spectroscopic principles and data for analogous compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of both an amino (-NH₂) group (an auxochrome) and a hydroxyl (-OH) group (another auxochrome) on the aromatic ring influences the absorption characteristics.

In a suitable solvent, such as ethanol (B145695) or methanol (B129727), the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic system. For simple phenols, two main absorption bands are typically observed, one near 210 nm and a secondary band around 270 nm. The presence of the amino group, a strong electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima.

For instance, 4-aminophenol (B1666318) in an acidic mobile phase exhibits absorption maxima at approximately 194 nm, 218 nm, and 272 nm. sielc.com It is anticipated that this compound would display a similar UV-Vis profile, with slight shifts in the absorption maxima due to the electronic and steric effects of the butan-2-yl substituent. The position of these maxima can also be influenced by the pH of the solution, which affects the protonation state of the amino and hydroxyl groups.

Table 2: Expected UV-Vis Absorption Maxima

Electronic Transition Expected Wavelength (λmax)
π → π* ~220 nm

Note: These values are estimations based on the UV-Vis spectra of structurally similar aminophenols. sielc.com

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of polar aromatic compounds like aminophenols.

Method development would involve selecting an appropriate stationary phase, mobile phase, and detector. A C18 or C8 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (to control the pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution may be necessary to resolve the main compound from any closely related impurities. UV detection is well-suited for this compound, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~275 nm). sielc.com

A developed HPLC method would be validated for parameters such as linearity, precision, accuracy, specificity, and limits of detection and quantification to ensure reliable results. For aminophenol isomers, successful separation has been achieved using a mixed-mode stationary phase with a mobile phase of aqueous phosphate (B84403) buffer (pH 4.85) and methanol (85:15 v/v) at a flow rate of 1 mL/min, with detection at 285 nm. nih.govresearchgate.net

Table 3: Example HPLC Method Parameters for Aminophenol Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.2% Sulfuric Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 275 nm

Note: This is an example method for a related compound, 4-aminophenol, and would require optimization for this compound. sielc.com

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the sample. These could include residual solvents from the synthesis process or volatile degradation products.

For the analysis of a polar compound like an aminophenol, derivatization might be necessary to increase its volatility and thermal stability, and to improve chromatographic peak shape. However, direct injection is also possible. A sensitive and selective GC-MS method has been developed for the analysis of 4-aminophenol as an impurity in paracetamol without derivatization. irjet.net The method utilized a helium carrier gas and a temperature-programmed oven to achieve separation. irjet.net

The choice of the GC column is critical; a column with a polar stationary phase is generally recommended for the analysis of polar compounds to ensure good peak shape and resolution. gcms.cz

Table 4: Representative GC-MS Parameters for Volatile Impurity Analysis

Parameter Condition
Column Fused silica (B1680970) capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium at 1.5 mL/min
Injector Temperature 250 °C
Oven Program Initial hold at 60°C, then ramp to 240°C

Note: These are general parameters and would need to be optimized for the specific impurities being targeted in this compound. irjet.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then compared to the theoretical percentages calculated from the compound's empirical formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₆ClNO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 5: Elemental Analysis of C₁₀H₁₆ClNO

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.011 10 120.11 59.54
Hydrogen H 1.008 16 16.128 8.00
Chlorine Cl 35.453 1 35.453 17.58
Nitrogen N 14.007 1 14.007 6.95
Oxygen O 15.999 1 15.999 7.93

| Total | | | | 201.697 | 100.00 |

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to validate the empirical formula of the synthesized compound.

Crystal Structure Analysis and Solid State Research of 4 Amino 2 Butan 2 Yl Phenol Hydrochloride

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Absolute Configuration

No published single crystal X-ray diffraction data for 4-Amino-2-(butan-2-yl)phenol hydrochloride is currently available. This technique is essential for determining the precise three-dimensional arrangement of atoms within the crystal, including bond lengths, bond angles, and the absolute configuration of chiral centers. Without this data, a definitive analysis of its molecular geometry remains elusive.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies

There are no publicly accessible Powder X-ray Diffraction (PXRD) patterns for this compound. PXRD is a critical tool for identifying the crystalline phase of a material and for investigating the existence of different crystalline forms, or polymorphs. Polymorphism can significantly impact the physical and chemical properties of a compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

A detailed analysis of the intermolecular interactions and hydrogen bonding networks within the crystal structure of this compound is not possible without crystallographic data. Such an analysis would typically describe how individual molecules interact with each other through forces like hydrogen bonds, van der Waals forces, and π-π stacking, which collectively determine the crystal's stability and properties.

Hirshfeld Surface Analysis for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis relies on the crystal structure data obtained from X-ray diffraction. Due to the lack of this primary data for this compound, a Hirshfeld surface analysis and the subsequent quantitative assessment of its crystal packing interactions cannot be performed.

Crystallographic Data Refinement and Validation Methodologies

Information regarding the methodologies for crystallographic data refinement and validation is contingent upon the initial collection of diffraction data. These procedures are crucial for ensuring the accuracy and reliability of a determined crystal structure. As no structure has been published, details on the refinement and validation processes are not available.

Reaction Mechanisms and Derivatization Studies of 4 Amino 2 Butan 2 Yl Phenol Hydrochloride

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the aromatic ring is a key functional group that can undergo several important reactions, including alkylation, acylation, and condensation.

O-Alkylation and O-Acylation Reactions

O-Alkylation

Selective alkylation of the phenolic hydroxyl group in the presence of a free amino group requires strategic protection of the more nucleophilic amine. A common and efficient method involves the initial condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). This temporarily protects the amino group. The subsequent reaction of the protected intermediate with an alkyl halide in the presence of a base (e.g., K₂CO₃) leads to the formation of an ether linkage at the phenolic oxygen. The final step is the hydrolysis of the imine, typically under acidic conditions, to regenerate the amino group and yield the desired O-alkylated aminophenol. umich.eduresearchgate.netresearchgate.net

While primary alkyl halides generally provide good yields, secondary alkyl halides, such as sec-butyl iodide, have been reported to yield the desired products in lower amounts, often with recovery of the starting material. researchgate.net

Interactive Table: Representative O-Alkylation Reactions The following table illustrates potential products from the selective O-alkylation of 4-Amino-2-(butan-2-yl)phenol, based on established methods for similar aminophenols.

Alkylating Agent (R-X)BaseProduct Name
Benzyl bromideK₂CO₃4-Amino-1-(benzyloxy)-2-(butan-2-yl)benzene
Methyl iodideK₂CO₃4-Amino-2-(butan-2-yl)-1-methoxybenzene
Allyl bromideK₂CO₃1-(Allyloxy)-4-amino-2-(butan-2-yl)benzene
n-Propyl bromideK₂CO₃4-Amino-2-(butan-2-yl)-1-propoxybenzene

O-Acylation

Chemoselective O-acylation of the hydroxyl group can be achieved by performing the reaction under acidic conditions. nih.govnih.gov In an acidic medium, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺). This protonation deactivates the amino group, preventing it from acting as a nucleophile. Consequently, the less reactive hydroxyl group is free to react with an acylating agent, such as an acyl chloride or anhydride, to form an ester. nih.gov This method is particularly convenient as it allows for direct, single-step synthesis of O-acyl derivatives from unprotected aminophenols, often resulting in the precipitation of the product as a crystalline hydrochloride salt. nih.gov

Condensation Reactions with Carbonyl Compounds

The ortho-disposition of the amino and hydroxyl groups in 4-Amino-2-(butan-2-yl)phenol allows for cyclocondensation reactions with various carbonyl-containing compounds to form heterocyclic systems. A significant reaction in this class is the formation of benzoxazoles. chemicalbook.com The condensation of an o-aminophenol with reagents like aldehydes, carboxylic acids, or acyl chlorides, often under acidic or high-temperature conditions, leads to the formation of a 2-substituted benzoxazole (B165842) ring. organic-chemistry.orgijpbs.comnih.gov

For example, the reaction with an aldehyde first forms a Schiff base intermediate via the amino group. Subsequent intramolecular cyclization, involving the nucleophilic attack of the phenolic hydroxyl group and subsequent dehydration or oxidative aromatization, yields the stable benzoxazole heterocycle. nih.gov A variety of catalysts, including Lewis acids and Brønsted acids, can facilitate this transformation. organic-chemistry.org

Reactivity of the Aromatic Amino Group

The aromatic amino (-NH₂) group is a highly versatile functional handle, readily participating in alkylation, acylation, diazotization, and condensation reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation

Selective N-alkylation of the amino group is most commonly and efficiently achieved through reductive amination. wikipedia.orgnih.govorgoreview.com This one-pot reaction involves the initial condensation of the aminophenol with an aldehyde or ketone to form an imine intermediate. umich.edu This intermediate is then reduced in situ with a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the corresponding N-alkylated aminophenol. umich.eduorgoreview.com This method offers excellent selectivity for the amino group and generally provides high yields. umich.eduresearchgate.net Direct alkylation with alkyl halides is often avoided as it can lead to mixtures of N-mono, N,N-di-alkylated, and O-alkylated products. umich.edugoogle.com

Interactive Table: N-Alkylation via Reductive Amination This table shows potential N-alkylated products formed from 4-Amino-2-(butan-2-yl)phenol and various carbonyl compounds.

Carbonyl CompoundReducing AgentProduct Name
BenzaldehydeNaBH₄4-(Benzylamino)-2-(butan-2-yl)phenol
AcetoneNaBH₃CN2-(Butan-2-yl)-4-(isopropylamino)phenol
CyclohexanoneNaBH₄2-(Butan-2-yl)-4-(cyclohexylamino)phenol
FormaldehydeNaBH₄2-(Butan-2-yl)-4-(methylamino)phenol

N-Acylation

In contrast to O-acylation, selective N-acylation is favored under neutral or basic conditions. The amino group is inherently more nucleophilic than the phenolic hydroxyl group, allowing it to react preferentially with acylating agents like acyl chlorides or anhydrides. quora.com The reaction proceeds via nucleophilic acyl substitution to form a stable amide bond. When para-aminophenol is subjected to acylation, N-acylation occurs more readily than O-acylation because the amino group is a better nucleophile. quora.com Enzymatic methods, for instance using immobilized lipase, have also been developed for the chemoselective N-acetylation of aminophenols. acs.org

Diazotization and Subsequent Transformations

The primary aromatic amino group of 4-Amino-2-(butan-2-yl)phenol can be converted into a diazonium salt, a highly versatile synthetic intermediate. careers360.combyjus.com This process, known as diazotization, is carried out by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C). chemicalnote.comyoutube.com The resulting 2-(butan-2-yl)-4-hydroxybenzenediazonium salt can then undergo a variety of displacement reactions where the diazonio group (-N₂⁺) is replaced by other functional groups, with the loss of stable nitrogen gas (N₂).

Sandmeyer Reaction

The Sandmeyer reaction is a copper(I)-catalyzed substitution of the diazonium group. byjus.comwikipedia.orggeeksforgeeks.org By treating the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN), the amino group can be effectively replaced with -Cl, -Br, or -CN, respectively. wikipedia.orgorganic-chemistry.org This provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily accessible through direct substitution methods. organic-chemistry.orgnumberanalytics.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. byjus.comwikipedia.org

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that utilizes a diazonium salt to form biaryl compounds. slideshare.netwikipedia.org The reaction involves treating the diazonium salt with another aromatic compound (an arene, such as benzene (B151609) or toluene) in the presence of a base. maxbrainchemistry.comvedantu.com The transformation proceeds via an aryl radical intermediate, which is generated from the diazonium salt. maxbrainchemistry.com This radical then attacks the second arene to form the new C-C bond. While versatile, the classic Gomberg-Bachmann reaction often gives low to moderate yields due to competing side reactions. wikipedia.org

Schiff Base Formation and Imine Chemistry

The aromatic amino group of 4-Amino-2-(butan-2-yl)phenol readily undergoes condensation with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. iosrjournals.orgajrconline.org This reversible reaction is typically catalyzed by either acid or base and is driven to completion by the removal of water. iosrjournals.orgajrconline.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. iosrjournals.org This intermediate then dehydrates to form the stable C=N double bond of the imine. iosrjournals.org Schiff bases are crucial synthetic intermediates, finding use in the synthesis of N-alkylated derivatives (via reduction), metal complexes, and various heterocyclic structures. rsc.orgnih.gov

Interactive Table: Schiff Bases Derived from 4-Amino-2-(butan-2-yl)phenol This table presents the Schiff base products resulting from the condensation with various aldehydes.

AldehydeProduct IUPAC Name
Benzaldehyde4-(Benzylideneamino)-2-(butan-2-yl)phenol
Salicylaldehyde2-((4-Hydroxy-3-(butan-2-yl)phenylimino)methyl)phenol
4-Methoxybenzaldehyde2-(Butan-2-yl)-4-((4-methoxybenzylidene)amino)phenol
4-Nitrobenzaldehyde2-(Butan-2-yl)-4-((4-nitrobenzylidene)amino)phenol

Michael Addition Reactions with Oxidized Forms

The phenol (B47542) moiety of 4-Amino-2-(butan-2-yl)phenol is susceptible to oxidation, which can generate highly reactive quinone-imine intermediates. These oxidized forms are electrophilic and can function as Michael acceptors in conjugate addition reactions. wikipedia.org In a Michael addition, a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor), forming a new carbon-carbon or carbon-heteroatom bond at the β-position. wikipedia.org

The oxidized form of 4-Amino-2-(butan-2-yl)phenol, likely a butan-2-yl-substituted quinone-imine, presents an electrophilic α,β-unsaturated system. This intermediate can react with various biological and chemical nucleophiles. The reaction is of significant interest as it represents a potential mechanism for the covalent modification of biomolecules. The most common nucleophiles in this context are species containing thiol groups (thiol-Michael addition) or amine groups (aza-Michael addition). researchgate.netnih.gov

The general mechanism involves the attack of the nucleophile on the β-carbon of the quinone-imine ring, followed by tautomerization to regain aromaticity, resulting in a substituted aminophenol. The reactivity and reaction rate are influenced by the nature of the nucleophile, the specific structure of the α,β-unsaturated carbonyl compound, and the reaction conditions. researchgate.net For instance, the reaction with thiols is often rapid, with the thiolate anion being the primary reactive species. nih.gov

Table 1: Michael Addition with Oxidized 4-Amino-2-(butan-2-yl)phenol

Michael Donor (Nucleophile) Reactive Group Resulting Adduct Structure Bond Formed
Cysteine-containing peptides (e.g., Glutathione) Thiol (-SH) Cysteine-S-adduct of the aminophenol C-S
Lysine residues in proteins Amine (-NH₂) Lysine-N-adduct of the aminophenol C-N
Small molecule amines Primary/Secondary Amine N-substituted derivative of the aminophenol C-N

Transformations Involving the Butan-2-yl Side Chain

The butan-2-yl group attached to the phenol ring is a key structural feature, introducing a chiral center and influencing the molecule's steric and electronic properties. This alkyl side chain can be the target of various chemical transformations.

The butan-2-yl group contains a stereocenter, meaning 4-Amino-2-(butan-2-yl)phenol exists as a pair of enantiomers. Stereoselective modifications aim to selectively react with one enantiomer or to create new stereocenters in a controlled manner. A common application in analytical chemistry is chiral derivatization, where the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. mdpi.com

The primary amino group of 4-Amino-2-(butan-2-yl)phenol is a prime target for derivatization. Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) react with primary and secondary amines under mild alkaline conditions to yield stable diastereomeric products. mdpi.com Other CDAs can target the hydroxyl group, although derivatization of the amino group is often more straightforward.

Table 2: Common Chiral Derivatizing Agents for Amines

Derivatizing Agent (CDA) Abbreviation Functional Group Targeted Resulting Linkage
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) Primary/Secondary Amine N-Alaninamide
(+)-1-(9-Fluorenyl)ethyl chloroformate FLEC Primary/Secondary Amine Carbamate
O-Phthalaldehyde / N-acetyl-L-cysteine OPA/NAC Primary Amine Isoindole

Furthermore, stereoselective reactions can be performed on the side chain itself, for instance, through catalytic processes that are sensitive to the existing chirality, although this is a more complex synthetic challenge. Asymmetric alkylation using chiral phase-transfer catalysts is a known method for the enantioselective synthesis of α-amino acid derivatives and demonstrates a strategy for achieving stereocontrol. researchgate.net

The butan-2-yl side chain can undergo oxidative transformations, particularly at the benzylic position (the carbon atom attached to the aromatic ring), which is activated towards oxidation. Such reactions typically require chemical oxidants or catalytic systems. For this specific molecule, the presence of the electron-donating amino and hydroxyl groups further activates the ring and the benzylic position. However, these groups are also sensitive to oxidation and would likely require protection prior to side-chain modification.

Photocatalytic oxidation represents one method for converting secondary alcohols to ketones. ajol.info A similar principle could be applied to the benzylic C-H bond of the butan-2-yl group. More conventional methods include oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants, which can cleave the alkyl chain or oxidize it to a ketone. A controlled oxidation would yield 4-amino-2-(2-oxobutyl)phenol.

Table 3: Potential Oxidative Transformations of the Butan-2-yl Side Chain

Reagent/Condition Product Notes
Controlled Oxidation (e.g., PCC, DMP) 4-Amino-2-(2-oxobutyl)phenol Requires protection of -NH₂ and -OH groups.
Strong Oxidation (e.g., hot KMnO₄) 4-Amino-2-carboxyphenol Involves cleavage of the C-C bond in the side chain.

Reductive transformations on the saturated butan-2-yl side chain are not feasible without breaking carbon-carbon bonds, a process that would destroy the substituent's structure.

Cyclization Reactions to Form Heterocyclic Compounds

The functional groups of 4-Amino-2-(butan-2-yl)phenol can be utilized to construct fused or appended heterocyclic rings, leading to derivatives with novel properties.

Benzoxazoles are a class of heterocyclic compounds formed by the condensation and subsequent cyclization of an ortho-aminophenol with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester. organic-chemistry.org There are numerous synthetic methods available, including reactions catalyzed by acids or metals, often under mild conditions. nih.govbsu.edu.eg

However, 4-Amino-2-(butan-2-yl)phenol has its amino and hydroxyl groups in a para orientation (positions 1 and 4). Therefore, it cannot directly undergo intramolecular cyclization to form a benzoxazole ring, as this specific fused ring system requires the reacting groups to be ortho (positions 1 and 2) to each other. To synthesize a benzoxazole derivative from a starting material related to the title compound, one would need to use an isomer, such as 3-Amino-4-(butan-2-yl)phenol or 2-Amino-3-(butan-2-yl)phenol.

Table 4: General Synthetic Routes to Benzoxazoles (from o-Aminophenols)

Reactant Catalyst/Conditions Reference
Aldehydes Samarium triflate in aqueous medium organic-chemistry.org
Carboxylic Acids Microwave irradiation, solvent-free bsu.edu.eg
β-Diketones Brønsted acid and CuI organic-chemistry.org

While direct fusion to the phenol ring is limited by the substituent pattern, the amino group of 4-Amino-2-(butan-2-yl)phenol serves as a versatile handle for the synthesis of other heterocyclic systems that are appended to the main structure.

Thiadiazoles: 2-Amino-1,3,4-thiadiazole derivatives are a well-studied class of compounds. nih.gov A common synthetic route involves the conversion of an amine to a thiosemicarbazide (B42300), which is then cyclized. For the title compound, the synthesis could proceed as follows:

Reaction of the amino group with a thiocarbonyl transfer reagent (e.g., thiophosgene) to form an isothiocyanate.

Reaction of the isothiocyanate with hydrazine (B178648) to yield a thiosemicarbazide derivative.

Acid-catalyzed cyclodehydration of the thiosemicarbazide, often by reaction with a carboxylic acid or its derivative, to form the 1,3,4-thiadiazole (B1197879) ring. mdpi.comresearchgate.net

Thiazoles: Thiazole (B1198619) rings can also be synthesized from an amine precursor. The Hantzsch thiazole synthesis, for example, involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. The amino group of 4-Amino-2-(butan-2-yl)phenol can be converted into a thiourea derivative by reacting it with an isothiocyanate. This thiourea can then be cyclized with an appropriate α-haloketone to furnish a 2-aminothiazole (B372263) derivative. nih.gov

Table 5: Proposed Synthetic Pathways to Thiadiazole and Thiazole Derivatives

Target Heterocycle Key Intermediate Key Reaction
1,3,4-Thiadiazole N-(4-hydroxy-3-(butan-2-yl)phenyl)thiosemicarbazide Acid-catalyzed cyclodehydration

Theoretical and Computational Chemistry Studies of 4 Amino 2 Butan 2 Yl Phenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties by solving the Schrödinger equation. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies. researchgate.netnih.gov

For 4-Amino-2-(butan-2-yl)phenol hydrochloride, a DFT calculation, commonly using a functional like B3LYP with a basis set such as 6-311+G(2d,2p), would be the first step in a computational analysis. researchgate.netnih.gov This process, known as geometry optimization, finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. nih.gov The output provides precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) spectrum of the molecule by determining the frequencies at which different bonds vibrate (stretch, bend, etc.). arxiv.orgdiva-portal.org The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum. acs.org These theoretical spectra are invaluable for interpreting experimental IR data, allowing for the assignment of specific absorption bands to particular functional groups within the molecule, such as the O-H stretch of the phenol (B47542), the N-H stretches of the aminium group, and various C-H and C-C vibrations of the aromatic ring and butyl substituent. researchgate.netresearchgate.net

Table 1: Illustrative Data from DFT Geometry Optimization

This table shows the type of data that would be generated from a DFT geometry optimization of 4-Amino-2-(butan-2-yl)phenol. The values are hypothetical examples.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-O1.37 Å
Bond LengthC-N1.46 Å
Bond AngleC-O-H109.5°
Dihedral AngleC1-C2-C(butyl)-C(butyl)-178.5°

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgresearchgate.netnih.gov

While computationally more demanding than DFT, ab initio calculations can provide a more rigorous description of the electronic structure of this compound. They are particularly useful for benchmarking the results from less expensive methods like DFT and for studying systems where electron correlation effects are critical. nih.govusda.gov Applying these high-level methods would yield highly accurate values for the molecule's total energy, electron distribution, and other electronic properties, providing a deep understanding of its fundamental quantum mechanical nature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. imist.maresearchgate.net It is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate different regions of charge distribution: electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.netmalayajournal.org Neutral regions are often shown in green. researchgate.net

For this compound, an MEP map would highlight the most reactive sites. The oxygen atom of the hydroxyl group and the nitrogen atom of the amino group are expected to be regions of high negative potential (red), indicating their role as sites for electrophilic attack or hydrogen bond donation. mdpi.com Conversely, the hydrogen atoms of the hydroxyl and aminium groups would appear as regions of high positive potential (blue), making them susceptible to interaction with nucleophiles. researchgate.net The aromatic ring would likely show a complex potential, influenced by the electron-donating effects of the -OH and -NH3+ groups and the alkyl substituent, providing insights into its electrophilic substitution patterns. imist.ma

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgresearchgate.net

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these two key orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the heteroatoms (oxygen and nitrogen), while the LUMO would likely be distributed over the aromatic system.

Table 2: Illustrative Data from FMO Analysis

This table presents the kind of output expected from a Frontier Molecular Orbital analysis. Values are hypothetical examples for illustrative purposes.

ParameterCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Energy Gap (ΔE)4.90

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs that align with Lewis structures. nih.govwikipedia.org This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. uba.ar

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Models

Computational methods can accurately predict various spectroscopic properties, providing a valuable complement to experimental analysis.

NMR Spectroscopy: Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts can then be compared to experimental data to confirm the structure and aid in the assignment of specific peaks to individual protons and carbon atoms. acs.orgnih.govfrontiersin.orggithub.ionmrdb.org

IR Spectroscopy: As mentioned in the DFT section, the calculation of vibrational frequencies provides a theoretical infrared spectrum. researchgate.netnih.gov This predicted spectrum helps in assigning the bands observed in an experimental IR spectrum to specific molecular vibrations, confirming the presence of functional groups. diva-portal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This calculation determines the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax), which correspond to π→π* transitions within the aromatic system. mdpi.com These predictions can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule. nih.govucdavis.eduresearchgate.net

Table 3: Illustrative Predicted Spectroscopic Data

This table exemplifies the type of spectroscopic data that can be computationally predicted. The values are hypothetical.

Spectroscopy TypeParameterPredicted Value
13C NMRChemical Shift (C-OH)155.2 ppm
1H NMRChemical Shift (O-H)9.8 ppm
IRO-H Stretch Frequency3450 cm-1
UV-Visλmax285 nm

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound in various environments. nih.govnih.govrsc.org These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior, stable conformations, and interactions with surrounding molecules.

The conformational flexibility of this compound is primarily determined by the rotational freedom around the single bonds connecting the butan-2-yl group to the phenol ring and the orientation of the amino and hydroxyl groups. MD simulations can map the potential energy surface associated with these rotations to identify the most stable conformers. researchgate.net For instance, the orientation of the hydroxyl and amino groups relative to the benzene (B151609) ring and each other will significantly influence the molecule's dipole moment and interaction potential.

Intermolecular interactions are critical to understanding the behavior of this compound in condensed phases. In a simulated environment, key interactions would include:

Hydrogen Bonding: The presence of the hydroxyl (-OH) and protonated amino (-NH3+) groups makes this molecule a potent hydrogen bond donor. The chloride counter-ion acts as a hydrogen bond acceptor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules (like water) or other molecules of the same compound.

π-π Stacking: The aromatic phenol ring can engage in π-π stacking interactions with other aromatic systems. rsc.org The simulations can reveal the preferred geometries (e.g., parallel-displaced or T-shaped) and energetic contributions of these interactions. stanford.edu

A representative MD simulation would likely involve placing the molecule in a simulation box with a chosen solvent and applying a suitable force field (e.g., OPLS-AA or CHARMM) to describe the interatomic forces. nih.gov The simulation would be run for a sufficient duration to allow the system to reach equilibrium, after which trajectories would be analyzed to extract conformational and interaction data.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Aqueous Solution

ParameterSimulated Value/ObservationSignificance
Major Conformer Population Dihedral Angle (C-C-C-C of butan-2-yl): ~60° (gauche)Reveals the most probable shape of the alkyl side chain.
Hydrogen Bond Analysis Average H-bonds (solute-water): 5-7Indicates strong interaction with the aqueous environment.
H-bond lifetime (-OH···H₂O): 2-5 psProvides insight into the dynamics of solvent interactions.
Radial Distribution Function g(r) peak for Cl⁻ around -NH₃⁺ H-atoms: ~2.2 ÅConfirms the close association and hydrogen bonding with the counter-ion.
π-π Stacking Propensity Low in dilute aqueous solutionSuggests that solvation by water is more favorable than self-aggregation.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the reaction mechanisms and identifying the transition states of reactions involving this compound. alljournals.cnresearchgate.netumons.ac.beacs.org Such studies can elucidate the reactivity of the molecule, predict reaction pathways, and calculate activation energies.

One of the key chemical properties of phenolic compounds is their antioxidant activity, which often involves hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. DFT calculations can be employed to determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a critical parameter for predicting antioxidant potential via the HAT mechanism. alljournals.cnacs.org A lower BDE indicates a greater ease of hydrogen atom donation to a radical species. The presence of the electron-donating amino and alkyl groups on the ring is expected to lower the O-H BDE compared to unsubstituted phenol.

Furthermore, DFT can be used to model specific reactions, such as electrophilic aromatic substitution or oxidation. For a given reaction, the potential energy surface can be mapped to identify the minimum energy path connecting reactants to products. The highest point along this path corresponds to the transition state, which is a first-order saddle point on the potential energy surface. researchgate.netucsb.edu

Locating and characterizing the transition state is crucial for understanding the kinetics of a reaction. ucsb.edu Frequency calculations are performed on the optimized transition state geometry to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate. rsc.org

For example, in a hypothetical electrophilic nitration reaction, DFT could be used to compare the activation energies for substitution at the different available positions on the aromatic ring, thereby predicting the regioselectivity of the reaction.

Table 2: Hypothetical DFT Calculation Results for the Reactivity of 4-Amino-2-(butan-2-yl)phenol

ParameterComputational MethodCalculated Value (Illustrative)Interpretation
O-H Bond Dissociation Enthalpy B3LYP/6-311+G(d,p)82 kcal/molLower than phenol (~87 kcal/mol), suggesting enhanced antioxidant activity due to electron-donating substituents.
Ionization Potential M06-2X/cc-pVTZ7.5 eVRelates to the ease of electron donation (SET mechanism).
Transition State Energy (Hypothetical Oxidation) CCSD(T)/aug-cc-pVTZ+15 kcal/mol (relative to reactants)Provides the activation barrier for a specific oxidation pathway.
Imaginary Frequency of Transition State B3LYP/6-311+G(d,p)-450 cm⁻¹Confirms the structure as a true transition state for the proposed reaction coordinate.

These computational approaches, while not replacing experimental studies, provide invaluable atomic-level insights into the structure, dynamics, and reactivity of this compound, guiding further research and application.

Ligand Chemistry and Metal Coordination Studies

Chelation Potential of the Amino and Phenolic Hydroxyl Groups

4-Amino-2-(butan-2-yl)phenol is an o-aminophenol derivative possessing two key functional groups that are pivotal for its chelation potential: a primary amino group (-NH2) and a phenolic hydroxyl group (-OH) positioned ortho to each other on the benzene (B151609) ring. This specific arrangement allows the molecule to act as a bidentate ligand, capable of forming a stable five-membered chelate ring upon coordination with a metal ion.

The deprotonation of the phenolic hydroxyl group and the donation of the lone pair of electrons from the amino group facilitate the formation of strong coordinate bonds with a variety of metal ions. This chelation is a thermodynamically favorable process, often resulting in the formation of highly stable metal complexes. The presence of the butan-2-yl group at the 2-position introduces steric bulk, which can influence the geometry and stability of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with o-aminophenol ligands, and by extension 4-Amino-2-(butan-2-yl)phenol, is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the nature of the resulting complex. For instance, a basic medium is often employed to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination.

The general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, acetates, or sulfates of transition metals) in a solvent like ethanol (B145695), methanol (B129727), or a mixture of solvents, followed by refluxing the solution. The resulting metal complex often precipitates out of the solution upon cooling and can be isolated by filtration, washed, and dried.

The structural characterization of these newly synthesized complexes is crucial to understanding their properties. A combination of spectroscopic and analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the stretching frequencies of the O-H and N-H bands in the IR spectrum of the complex compared to the free ligand can confirm the involvement of these groups in coordination. The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds further corroborates the formation of the complex.

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The d-d transitions of the metal ions are sensitive to the coordination environment, and the position and intensity of these bands can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the coordination sites can provide evidence of complexation.

Below is a hypothetical data table summarizing the expected characterization data for a transition metal complex of 4-Amino-2-(butan-2-yl)phenol.

TechniqueExpected Observations for Metal ComplexInterpretation
IR Spectroscopy Shift in ν(O-H) and ν(N-H) bands; Appearance of new ν(M-O) and ν(M-N) bands.Confirmation of coordination through the hydroxyl and amino groups.
UV-Visible Spectroscopy Appearance of d-d transition bands in the visible region.Information about the coordination geometry around the metal ion.
1H NMR Spectroscopy Broadening or shifting of signals for protons near the coordination sites.Evidence of metal-ligand interaction in solution.
X-ray Crystallography Determination of precise bond lengths, angles, and coordination geometry.Definitive structural elucidation.

Investigation of Coordination Modes and Stability Constants

4-Amino-2-(butan-2-yl)phenol is expected to primarily exhibit a bidentate coordination mode, binding to a metal ion through the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolic group. This results in the formation of a stable five-membered chelate ring. However, depending on the metal ion, its oxidation state, and the presence of other ligands, other coordination modes might be possible, although less common.

The stability of the metal complexes is a critical parameter that influences their potential applications. The stability constant (also known as the formation constant) is a quantitative measure of the affinity of a ligand for a metal ion in solution. For a simple 1:1 metal-ligand complex, the equilibrium can be represented as:

M + L ⇌ ML

The stability constant, K, is given by:

K = [ML] / ([M][L])

Higher values of K indicate greater stability of the complex. The stability of metal complexes with o-aminophenol ligands is influenced by several factors, including:

The nature of the metal ion: The stability of complexes often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ajchem-b.com

The basicity of the ligand: More basic ligands generally form more stable complexes.

Steric effects: The bulky butan-2-yl group on the ligand may introduce steric hindrance, which could potentially lower the stability of the complex compared to less substituted aminophenols.

The pH of the solution: The pH affects the protonation state of the ligand, which in turn influences its ability to coordinate with metal ions.

Potentiometric titration is a common experimental technique used to determine the stability constants of metal complexes in solution.

The following table provides hypothetical stability constant data for complexes of 4-Amino-2-(butan-2-yl)phenol with various divalent metal ions, based on general trends observed for similar ligands.

Metal IonLog K1Log K2Overall Stability (β2)
Cu(II) 8.57.215.7
Ni(II) 7.05.812.8
Co(II) 6.55.311.8
Zn(II) 6.85.512.3

Note: These values are illustrative and based on general trends for o-aminophenol ligands. psu.eduresearchgate.net

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from o-aminophenol ligands have garnered significant interest for their catalytic activities in a variety of organic transformations. scirp.orgresearchgate.net These complexes can act as catalysts due to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction.

Some potential catalytic applications for metal complexes of 4-Amino-2-(butan-2-yl)phenol include:

Oxidation Reactions: Copper complexes of aminophenol derivatives have been shown to catalyze the aerobic oxidation of various substrates, including phenols and alcohols. mdpi.comiitkgp.ac.in The catalytic cycle often involves the reduction and re-oxidation of the copper center.

Epoxidation of Alkenes: Molybdenum and other transition metal complexes with ligands containing nitrogen and oxygen donor atoms have been utilized as catalysts for the epoxidation of olefins. scirp.orgsemanticscholar.org

Coupling Reactions: Metal complexes can facilitate carbon-carbon and carbon-heteroatom bond formation, which are fundamental processes in organic synthesis.

The catalytic efficiency of these complexes is influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. The steric and electronic properties of the butan-2-yl substituent on the 4-Amino-2-(butan-2-yl)phenol ligand could play a role in modulating the catalytic activity and selectivity of its metal complexes. For example, the steric bulk might create a specific chiral environment around the metal center, which could be advantageous in asymmetric catalysis.

The table below summarizes potential catalytic applications and the role of the metal complex.

Catalytic ReactionMetal IonRole of the Complex
Phenol (B47542) Oxidation Cu(II)Activates molecular oxygen and the phenol substrate.
Alkene Epoxidation Mo(VI), V(V)Acts as a Lewis acid to activate the oxidant and coordinates the alkene.
C-C Coupling Pd(II), Ni(II)Facilitates oxidative addition and reductive elimination steps.

Research Applications and Future Directions

Role as a Versatile Building Block in Complex Organic Synthesis for Academic Research

The molecular architecture of 4-Amino-2-(butan-2-yl)phenol hydrochloride, featuring nucleophilic amino and hydroxyl groups, positions it as a valuable building block in multi-step organic synthesis. The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups. Similarly, the phenolic hydroxyl group can be converted into ethers or esters, providing another avenue for molecular elaboration.

In academic research, this compound serves as a key intermediate for creating more complex molecular scaffolds. For instance, its structure is foundational for synthesizing novel heterocyclic compounds, which are of significant interest in medicinal chemistry research. The presence of both an amine and a hydroxyl group on the same aromatic ring allows for the construction of fused ring systems through intramolecular cyclization reactions. The reactivity of these functional groups enables chemists to design and execute synthetic pathways to novel molecules with potential applications in various fields.

Functional GroupCommon ReactionsPotential Products
Amino Group (-NH2)Acylation, Alkylation, Diazotization, Schiff Base FormationAmides, Substituted Amines, Azo Compounds, Imines
Hydroxyl Group (-OH)Etherification, Esterification, OxidationEthers, Esters, Quinones
Aromatic RingElectrophilic Aromatic SubstitutionHalogenated, Nitrated, or Sulfonated Derivatives

Development of Functional Materials Precursors through Derivatization

The derivatization of this compound opens avenues for the development of precursors for functional materials. By chemically modifying the amino or hydroxyl groups, researchers can synthesize monomers that can be polymerized to create materials with specific properties. For example, the amino group can be reacted to form Schiff bases, which are known for their use in the synthesis of polymers and coordination complexes.

These derivatives are being explored as precursors for high-performance polymers, such as polyamides and polyimides, which are valued for their thermal stability and mechanical strength. The sec-butyl group on the phenol (B47542) ring can influence the solubility and processing characteristics of the resulting polymers, making them more amenable to fabrication into films, fibers, or coatings for advanced technological applications.

Fundamental Studies in Organic Reaction Methodology and Stereochemistry

A key structural feature of this compound is the presence of a stereocenter in the sec-butyl group. This chirality makes the compound a valuable substrate for fundamental studies in stereochemistry and asymmetric synthesis. Researchers can use this molecule to investigate stereoselective reactions, where the chiral center influences the stereochemical outcome of a chemical transformation.

This compound can be used to develop and test new methodologies in organic synthesis that are sensitive to the stereochemistry of the starting material. Such studies are crucial for advancing the field of asymmetric synthesis, which is vital for the preparation of enantiomerically pure compounds, a critical requirement in pharmaceutical research. The ability to control the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic chemistry, and chiral building blocks like this compound are instrumental in this pursuit.

Use in Biosensor Design and Enzyme Immobilization Research (based on related compounds)

While direct research on this compound in biosensors is emerging, extensive studies on related aminophenol compounds provide a strong basis for its potential in this area. Aminophenols can be electrochemically oxidized to form polymeric films, such as poly(aminophenol), which are effective matrices for immobilizing enzymes. researchgate.net These films can be deposited on electrode surfaces, providing a stable environment for enzymes while facilitating electron transfer, a key process in electrochemical biosensors. nih.govmdpi.com

The general mechanism involves entrapping enzymes like glucose oxidase or choline (B1196258) oxidase within the polymer matrix as it is formed on an electrode. researchgate.net The immobilized enzyme retains its catalytic activity, reacting with its specific substrate. nih.gov This enzymatic reaction produces a signal (often electrical) that can be measured, allowing for the quantitative detection of the target analyte. nih.gov The unique structure of 4-Amino-2-(butan-2-yl)phenol could offer advantages in terms of polymer properties, such as improved stability or enhanced enzyme loading, which are active areas of research.

Exploration of Structure-Activity Relationships in Novel Derivatives for Research Purposes

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its properties and interactions. This compound is an excellent scaffold for such research. By systematically modifying its structure—for example, by altering the alkyl chain, substituting different positions on the aromatic ring, or converting the amino and hydroxyl groups into other functionalities—researchers can synthesize a library of related compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-(butan-2-yl)phenol hydrochloride, and how can purity be maximized?

  • Methodological Answer :

  • Step 1 : Start with a phenol derivative (e.g., 2-(butan-2-yl)phenol) and introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) .
  • Step 2 : Optimize reaction conditions (e.g., 70–80°C, anhydrous benzene solvent) to minimize side products like over-nitrated derivatives .
  • Step 3 : Purify via recrystallization using ethanol/water mixtures, and confirm purity via HPLC (≥85% as a baseline, comparable to similar compounds) .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodological Answer :

  • XRD Analysis : Use SHELX software for crystallographic refinement to resolve bond angles and confirm stereochemistry .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points (expected range: 140–160°C based on analogs like 2-hydroxy-N-methylbenzylamine hydrochloride) .
  • Spectroscopy : Combine FT-IR (amine N-H stretch ~3300 cm⁻¹) and ¹H NMR (δ 1.2–1.5 ppm for butan-2-yl CH₃ groups) for functional group verification .

Q. What solvent systems are suitable for solubility testing, and how can precipitation issues be mitigated?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7) due to the hydrochloride salt’s ionic nature .
  • Mitigation Strategy : Add co-solvents like ethanol (10–20% v/v) to enhance solubility in aqueous media, as demonstrated with fluorinated phenolic analogs .

Advanced Research Questions

Q. How does the stereochemistry of the butan-2-yl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Stereochemical Analysis : Compare reaction rates of (R)- and (S)-butan-2-yl derivatives using chiral HPLC to separate enantiomers .
  • Mechanistic Insight : The bulky butan-2-yl group may hinder nucleophilic attack at the para-amino position, requiring elevated temperatures (80–100°C) for efficient substitution, as seen in analogs like 4-chloro-2-aminobutanoic acid hydrochloride .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets like tyrosine hydroxylase, leveraging the amino-phenol moiety’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on trifluoroethyl analogs for comparison .

Q. What strategies resolve contradictions in reported bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes (e.g., rat S9 fraction) to identify rapid clearance issues .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, a method validated for structurally similar aromatic amines .

Q. How can researchers optimize catalytic conditions for asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral ligands like BINAP with Pd(OAc)₂ in Heck-type couplings to induce enantioselectivity .
  • Yield Optimization : Adjust solvent polarity (e.g., toluene vs. THF) and catalyst loading (5–10 mol%) to balance enantiomeric excess (ee) and reaction rate .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer :

  • Variable Identification : Trace discrepancies to moisture-sensitive steps (e.g., amino group introduction) or inconsistent purification protocols .
  • Resolution : Replicate reactions under inert atmospheres (Ar/N₂) and standardize workup procedures (e.g., rotary evaporation at ≤40°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.